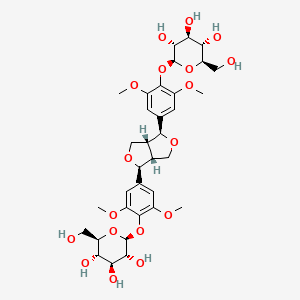

Liriodendrin

描述

属性

分子式 |

C34H46O18 |

|---|---|

分子量 |

742.7 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1 |

InChI 键 |

FFDULTAFAQRACT-XKBSQSBASA-N |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

手性 SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |

规范 SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

同义词 |

liriodendrin liriodendrin, (1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3abeta,4beta,6aalpha)-isomer liriodendrin, 1S-(1alpha,3aalpha,4alpha,6abeta)-isomer liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isome |

产品来源 |

United States |

Foundational & Exploratory

Liriodendrin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodendrin, a bioactive lignan diglucoside, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed elucidation of its biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species, often concentrated in specific tissues. The primary and most well-documented sources include plants from the Magnoliaceae, Lardizabalaceae, and Nyctaginaceae families.

Key Plant Sources:

-

Liriodendron tulipifera (Tulip Tree): Native to eastern North America, the tulip tree is a prominent source of this compound, which is found in its inner bark, leaves, and stems[1][2][3].

-

Sargentodoxa cuneata: This plant, used in traditional Chinese medicine, is a rich source of this compound, particularly in its stems[4][5][6].

-

Boerhaavia diffusa: Known as "Punarnava" in Ayurvedic medicine, this herbaceous plant contains this compound in its roots and has been traditionally used for various medicinal purposes[7][8][9].

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific organ, the developmental stage, and the geographical location. While comprehensive quantitative data across all sources is not exhaustively available, some studies have reported on the purity and yield from extractions.

| Plant Species | Plant Part | Reported Yield/Purity | Citation(s) |

| Sargentodoxa cuneata | Stem | Purity of 97.48% achieved after extraction and purification. | [5] |

| Boerhaavia diffusa | Roots | Identified as a this compound-rich fraction. | [7][10] |

| Liriodendron tulipifera | Inner Bark | Identified as a source for the initial isolation of this compound. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds. The pathway culminates in the formation of monolignols, which then undergo oxidative coupling and subsequent glycosylation to yield this compound.

Phenylpropanoid Pathway: Synthesis of Sinapyl Alcohol

The journey to this compound begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into the key precursor, sinapyl alcohol.[11][12][13]

Key Enzymes and Intermediates:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

-

Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl Shikimate Esterase (CSE): Cleaves the caffeoyl group from shikimate/quinate to yield caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates caffeic acid to produce ferulic acid.

-

Ferulate-5-Hydroxylase (F5H): Hydroxylates ferulic acid to 5-hydroxyferulic acid.

-

Caffeic Acid O-Methyltransferase (COMT): Further methylates 5-hydroxyferulic acid to sinapic acid.

-

4-Coumarate:CoA Ligase (4CL): Activates sinapic acid to sinapoyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces sinapoyl-CoA to sinapaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces sinapaldehyde to sinapyl alcohol.[14][15][16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in chemistry and bioactivity of Sargentodoxa cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethnomedicinal values of Boerhaavia diffusa L. as a panacea against multiple human ailments: a state of art review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. web.uvic.ca [web.uvic.ca]

- 13. Insights into the biosynthesis pathway of phenolic compounds in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation [frontiersin.org]

A Technical Guide to the Pharmacological Properties of Liriodendrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodendrin, a lignan diglucoside found in various medicinal plants, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various in vivo and in vitro models.[3] Its mechanism of action primarily involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Markers

| Model System | Marker | Treatment | Concentration/Dose | Inhibition/Effect | Reference |

| LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | This compound | - | Dose-dependent inhibition | [3] |

| Prostaglandin E2 (PGE2) | Syringaresinol (hydrolysate) | - | Potent inhibition | [3] | |

| TNF-α | Syringaresinol (hydrolysate) | - | Potent inhibition | [3] | |

| iNOS expression | Syringaresinol (hydrolysate) | - | Concentration-dependent decrease | [3] | |

| COX-2 expression | Syringaresinol (hydrolysate) | - | Concentration-dependent decrease | [3] | |

| Radiation-induced enteritis in mice | IL-6 mRNA | This compound | 100 mg/kg | Significant reduction | [1] |

| TNF-α mRNA | This compound | 100 mg/kg | Significant reduction | [1] | |

| LPS-induced peritonitis in mice | iNOS mRNA | L. tulipifera extract | 50 & 150 mg/kg | Concentration-dependent decrease | [4] |

| IL-6 mRNA | L. tulipifera extract | 50 & 150 mg/kg | Concentration-dependent decrease | [4] | |

| IL-1β mRNA | L. tulipifera extract | 50 & 150 mg/kg | Concentration-dependent decrease | [4] | |

| LPS-induced ALI in mice | Nitric Oxide (NO) | L. chinense extract | 100 & 200 mg/kg/day | Significant reduction | [5][6] |

| TNF-α | L. chinense extract | 100 & 200 mg/kg/day | Significant reduction | [5][6] | |

| IL-6 | L. chinense extract | 100 & 200 mg/kg/day | Significant reduction | [5][6] |

Experimental Protocols

This in vivo model assesses the anti-inflammatory activity of compounds against acute inflammation.

-

Animals: Male Wistar rats.

-

Procedure:

-

A 1% carrageenan solution is prepared in saline.

-

This compound is administered orally (p.o.) at doses of 5 and 10 mg/kg/day.[3]

-

Thirty minutes after this compound administration, 100 µL of 1% carrageenan is injected into the sub-plantar region of the right hind paw of the rats.[7]

-

Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[7]

-

-

Endpoint: Reduction in paw edema volume compared to the control group.

This model evaluates the peripheral analgesic and anti-inflammatory effects of a substance.

-

Animals: Male mice (25-30 g).

-

Procedure:

-

This compound is administered orally at specified doses.

-

After a set absorption time (e.g., 40 minutes), 0.1 mL/10g body weight of a 0.7% acetic acid solution is injected intraperitoneally.[8]

-

Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-15 minutes.[8][9]

-

-

Endpoint: A significant reduction in the number of writhes compared to the control group indicates an analgesic/anti-inflammatory effect.

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Line: RAW264.7 murine macrophage cells.

-

Procedure:

-

Seed RAW264.7 cells (e.g., 5 x 10^5 cells/well in a 24-well plate) and incubate for 12-24 hours.[10][11]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.[10]

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[10]

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent and measuring the absorbance at 540 nm.[10][11]

-

-

Endpoint: A decrease in nitrite concentration in this compound-treated cells compared to LPS-stimulated control cells.

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, which is a critical step in its activation and translocation to the nucleus.[1]

Antioxidant Properties

This compound exhibits notable antioxidant activity, contributing to its protective effects against oxidative stress-related cellular damage.

Quantitative Data: Antioxidant Capacity

| Assay | This compound Concentration | % Scavenging Activity / Absorbance | Reference |

| DPPH Radical Scavenging | - | Dose-dependent | - |

| Ferric Reducing Antioxidant Power (FRAP) | - | Dose-dependent | - |

| Superoxide Dismutase (SOD) activity | Varies | Dose-dependent restoration | [2] |

| Malondialdehyde (MDA) levels | Varies | Dose-dependent reduction | [2] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Reagents: DPPH solution in methanol or ethanol (e.g., 0.1 mM).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a defined volume of this compound solution at various concentrations to a DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12]

-

-

Endpoint: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control – Abs_sample) / Abs_control] x 100.[12] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined.

This method assesses the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

-

Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution).

-

Procedure:

-

Endpoint: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

These assays are used to assess the in vivo antioxidant effects of a compound in tissue samples.

-

Sample: Lung tissue homogenate from animal models.

-

Procedure (SOD):

-

SOD activity is often measured using a commercial kit.

-

The assay is typically based on the inhibition of a reaction that produces a colored product, where the degree of inhibition is proportional to the SOD activity.

-

-

Procedure (MDA):

-

MDA levels, an indicator of lipid peroxidation, are commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

The tissue homogenate is reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex.

-

The absorbance of this complex is measured spectrophotometrically at around 532 nm.[15]

-

-

Endpoint: Increased SOD activity and decreased MDA levels in the this compound-treated group compared to the disease model control group indicate a protective antioxidant effect.[2]

Anti-Cancer Properties

This compound has been reported to possess cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-cancer agent.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| MDA-MB-231 | Breast Cancer | 1.3 - 65 (extracts) | [10] |

| MCF-7 | Breast Cancer | 0.4 - 52 (extracts) | [10] |

| SGC-7901 | Gastric Cancer | 0.5 - 37 (extracts) | [10] |

| HuH-7 | Hepatocarcinoma | 0.42 - 17 (extracts) | [10] |

| HCT-15 | Colon Carcinoma | 0.61 - 15 (extracts) | [10] |

| A375 | Human Melanoma | Significant cytotoxicity (compound) | - |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Lines: Various cancer cell lines (e.g., A375 human melanoma cells).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Add a solubilization solution (e.g., 100 µL of detergent reagent) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Endpoint: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated.

Signaling Pathway: Bcl-2/Bax/Caspase-3 Apoptosis Pathway

This compound can induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family and activating caspases. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of caspase-3, a key executioner of apoptosis.[1]

Other Pharmacological Properties

Neuroprotective Effects

This compound has shown potential in protecting against neuronal damage. In a model of radiation enteritis, it was found to inhibit intestinal cell apoptosis, suggesting a potential neuroprotective role in the enteric nervous system.[1]

Modulation of the Sphingolipid Pathway

This compound has been observed to reduce the expression of ceramide (Cer), ceramide-1-phosphate (Cer1P), and sphingosine-1-phosphate (S1P) in the context of radiation-induced intestinal injury.[1] The sphingolipid pathway is crucial in regulating cell fate, including apoptosis and inflammation.

Conclusion

This compound is a promising natural compound with a wide spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, Bcl-2/Bax/Caspase-3, and the sphingolipid pathway. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for various diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more complex preclinical and clinical models.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. FRAP assay: Significance and symbolism [wisdomlib.org]

- 6. iomcworld.com [iomcworld.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saspublishers.com [saspublishers.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

The Bioavailability and Metabolic Fate of Liriodendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriodendrin, a bioactive lignan diglucoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding its bioavailability and metabolic fate is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes existing in vitro and in vivo findings, details the metabolic transformation to its active aglycone, syringaresinol, and outlines the signaling pathways modulated by this key metabolite. Furthermore, this document presents detailed experimental protocols for the analysis of this compound and its metabolites in biological matrices, providing a foundational framework for future pharmacokinetic studies.

Introduction

This compound is a lignan diglucoside with a range of reported biological activities. However, its therapeutic potential is intrinsically linked to its pharmacokinetic profile. This guide aims to consolidate the available scientific information regarding the bioavailability and metabolic journey of this compound within a biological system. A significant focus is placed on its primary metabolite, syringaresinol, which is believed to be responsible for many of this compound's observed therapeutic effects.

Bioavailability and Pharmacokinetics

Currently, there is a notable absence of published studies detailing the quantitative pharmacokinetic parameters of this compound in vivo. Key metrics such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), area under the curve (AUC), and absolute oral bioavailability have not been reported. It is understood that this compound, as a glycoside, likely undergoes significant metabolism by intestinal microbiota prior to absorption of its aglycone.

Table 1: Summary of Available In Vitro Metabolism Data for this compound

| Analyte | System | Metabolites Identified | Reference |

| This compound | Human Intestinal Bacteria (in vitro) | (+)-Syringaresinol-β-D-glucopyranoside, (+)-Syringaresinol | [1] |

Metabolic Fate

The metabolic transformation of this compound is primarily initiated by the gut microbiota. In vitro studies using human intestinal bacteria have demonstrated that this compound is first hydrolyzed to (+)-syringaresinol-β-D-glucopyranoside and subsequently to its aglycone, (+)-syringaresinol[1]. In vivo studies in animal models suggest that the pharmacological effects observed after oral administration of this compound are attributable to this transformation to syringaresinol[2].

A comprehensive in vivo metabolic profile, including potential phase I and phase II metabolites of both this compound and syringaresinol, as well as their excretion patterns in urine and feces, has yet to be fully elucidated.

Metabolic conversion of this compound in the gut.

Signaling Pathways of the Active Metabolite, Syringaresinol

The biological activities of this compound are largely mediated by its metabolite, syringaresinol. Syringaresinol has been shown to modulate several key signaling pathways, primarily related to inflammation and cellular protection.

Anti-Inflammatory Signaling Pathways

Syringaresinol exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Anti-inflammatory signaling of Syringaresinol.

Cardioprotective and Neuroprotective Signaling Pathways

Syringaresinol has also demonstrated cardioprotective and neuroprotective effects through the modulation of several other pathways, including the Keap1/Nrf2, TGF-β/Smad, and AMPK signaling pathways.[5][6] These pathways are involved in antioxidant defense, regulation of fibrosis, and cellular energy homeostasis.

Protective signaling pathways of Syringaresinol.

Experimental Protocols

The following sections provide detailed, representative methodologies for the analysis of this compound and its metabolite, syringaresinol, in biological samples. These protocols are based on established methods for similar lignan compounds and can be adapted and validated for specific research needs.[7][8][9][10]

Quantification of this compound and Syringaresinol in Rat Plasma by UPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of this compound and syringaresinol in rat plasma.

5.1.1. Sample Preparation

-

Thaw frozen rat plasma samples at room temperature.

-

To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL of a structurally similar compound not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean tube for UPLC-MS/MS analysis.

5.1.2. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes, for example:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-6 min: Hold at 5% A

-

6-6.1 min: Linear gradient to 95% A

-

6.1-8 min: Hold at 95% A

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of pure standards for this compound, syringaresinol, and the internal standard.

5.1.3. Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow for plasma sample analysis.

Analysis of this compound and its Metabolites in Rat Urine and Feces

This protocol provides a general approach for the extraction and analysis of this compound and its metabolites from rat excreta.

5.2.1. Urine Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine at 5,000 rpm for 10 minutes to remove any particulate matter.

-

To 100 µL of the supernatant, add an internal standard.

-

For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be required.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

-

Reconstitute the final extract in a suitable solvent for UPLC-MS/MS analysis.

5.2.2. Fecal Sample Preparation

-

Lyophilize fecal samples and grind them into a fine powder.

-

To 100 mg of the fecal powder, add 1 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).

-

Homogenize the mixture using a bead beater or sonicator.

-

Centrifuge at 13,000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants, evaporate to dryness, and reconstitute in a suitable solvent for UPLC-MS/MS analysis. An additional clean-up step using SPE may be necessary.

5.2.3. UPLC-MS/MS Analysis

The UPLC-MS/MS conditions would be similar to those described for plasma analysis, with potential modifications to the gradient to accommodate a wider range of metabolites. Metabolite identification would involve comparing retention times and mass fragmentation patterns with authentic standards or using high-resolution mass spectrometry for putative identification based on accurate mass and fragmentation data.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, which appears to be largely mediated by its primary metabolite, syringaresinol. While the metabolic conversion pathway and the signaling mechanisms of syringaresinol are becoming clearer, a significant gap remains in our understanding of the quantitative bioavailability and complete metabolic fate of this compound. Future research should prioritize in vivo pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability. Comprehensive metabolite profiling and excretion balance studies are also essential to fully characterize the ADME properties of this compound. The experimental protocols outlined in this guide provide a robust starting point for researchers to undertake these critical investigations, which will be instrumental in advancing the development of this compound as a clinically viable therapeutic agent.

References

- 1. Metabolism of this compound and syringin by human intestinal bacteria and their relation to in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo anti-inflammatory and antinociceptive effects of this compound isolated from the stem bark of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. LC–MS/MS Method for Simultaneous Determination of Linarin and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of Linarin [mdpi.com]

- 9. phcog.com [phcog.com]

- 10. Determination of oleandrin and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

Liriodendrin: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriodendrin, a naturally occurring lignan diglucoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure of this compound, with a particular focus on its stereochemistry. This document summarizes key quantitative data, details experimental protocols for its isolation and purification, and presents a visual representation of its molecular architecture.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular structure characterized by a central furofuran lignan core glycosidically linked to two glucose units. The systematic IUPAC name for the most commonly occurring stereoisomer is (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol [1]. This nomenclature precisely defines the absolute configuration at each of the fourteen stereocenters within the molecule.

The core of this compound is a furo[3,4-c]furan ring system, to which two syringyl groups are attached. Each of these syringyl groups is, in turn, glycosylated with a glucose molecule. The specific arrangement of these substituents in three-dimensional space is crucial for its biological activity.

Stereoisomers

Currently, the scientific literature predominantly focuses on the naturally occurring stereoisomer of this compound, often referred to as (+)-liriodendrin. Detailed characterization and biological evaluation of other potential stereoisomers are not widely reported. The synthesis of different stereoisomers would be a valuable endeavor to fully elucidate the structure-activity relationship of this class of compounds.

Quantitative Data

The structural elucidation and characterization of this compound have been accomplished through various analytical techniques. Below is a summary of key quantitative data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |

| Molar Mass | 742.72 g/mol | [1] |

| CAS Number | 573-44-4 | [1] |

Spectroscopic Data

While a complete, publicly available dataset of 1H and 13C NMR assignments is not readily compiled in a single source, the structure of this compound has been consistently confirmed using NMR spectroscopy[2].

Mass Spectrometry (LC-MS)

| Precursor Ion | Collision Energy | Key Fragment Ions (m/z) | Reference |

| [M+Na]⁺ | 20 V | 765.2549, 349.0693, 603.2050, 605.1800 | PubChem CID: 21603207 |

| [M+NH₄]⁺ | - | 136.1130, 211.1349, 352.3058, 187.1457, 162.1267 | PubChem CID: 21603207 |

Experimental Protocols

The isolation and purification of this compound from natural sources are critical for its study and potential applications. The following protocol details a method for its extraction from Sargentodoxa cuneata.

Isolation and Purification of this compound from Sargentodoxa cuneata[3][4]

This protocol involves extraction, followed by purification using macroporous resin chromatography and subsequent crystallization.

3.1.1. Extraction

-

Powder the dried stems of Sargentodoxa cuneata and pass them through a 40-mesh sieve.

-

Reflux 1.0 kg of the powdered plant material with 8000 mL of 95% (v/v) ethanol-aqueous solution for 90 minutes. Repeat this extraction twice.

-

Combine the extracts and filter.

-

Evaporate the filtrate to dryness using a rotary evaporator under reduced pressure at 60°C.

-

Suspend the resulting residue in deionized water and centrifuge at 3000 rpm for 30 minutes.

-

Collect the supernatant, which serves as the crude extract for further purification.

3.1.2. Purification by Macroporous Resin Chromatography

-

Select a suitable macroporous resin (e.g., X-5 resin) and pack it into a glass column.

-

Equilibrate the column with deionized water.

-

Load the crude extract (supernatant from the extraction step) onto the column.

-

Wash the column with deionized water to remove impurities.

-

Elute the adsorbed compounds, including this compound, with 95% (v/v) ethanol-aqueous solution.

-

Monitor the fractions by HPLC to identify those containing this compound.

-

Combine the this compound-rich fractions and concentrate them.

3.1.3. Crystallization

-

Extract the refined product from the chromatography step with a methyl alcohol-chloroform (1:4, v/v) mixture under reflux for 40 minutes. Repeat this twice.

-

Combine the extracts, filter, and concentrate to dryness under reduced pressure at 60°C.

-

Dissolve the residue in methyl alcohol (1:10, w/v).

-

Allow the solution to stand at 20–30°C for several days to facilitate crystallization.

-

Collect the this compound crystals by centrifugation.

-

Wash the crystals with methyl alcohol to obtain a high-purity product. The purity can be assessed by HPLC, with reported purities reaching up to 97.48%[3].

Mandatory Visualizations

Chemical Structure of this compound

Caption: 2D schematic of the this compound chemical structure.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

References

In Silico Docking of Liriodendrin: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico docking studies of Liriodendrin, a lignan with demonstrated therapeutic potential, against various protein targets. The document summarizes quantitative binding data, details experimental methodologies for computational studies, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action at a molecular level.

Introduction to this compound and In Silico Docking

This compound is a furofuran lignan found in various medicinal plants and has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties. To elucidate the molecular mechanisms underlying these biological activities, in silico molecular docking has emerged as a powerful tool. This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into binding affinity and interaction patterns. This guide focuses on the application of these methods to understand the interaction of this compound with key protein targets.

Target Proteins and Binding Affinities

Through network pharmacology and molecular docking studies, several potential protein targets for this compound have been identified. The primary and most extensively studied target is the Proto-oncogene tyrosine-protein kinase Src.

Quantitative Docking Results

The binding affinity of this compound with its target proteins is a key indicator of its potential biological activity. These affinities are typically expressed as binding energy in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger and more stable interaction.

| Target Protein | PDB ID | Ligand (this compound) Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference Compound | Reference Docking Score (kcal/mol) |

| Src | 3EL7 | Not explicitly reported in searches | Thr338, Met341, Asp404 (via H-bonds) | STOCK1N-80087 | -11.28 |

| Other Potential Targets | Further studies required |

Experimental Protocols for In Silico Docking

The following outlines a generalized yet detailed methodology for conducting in silico docking studies of this compound, based on established protocols in the field.

Ligand and Receptor Preparation

-

Ligand Preparation : The 3D structure of this compound is obtained from a chemical database such as PubChem. The structure is then optimized using a computational chemistry software package (e.g., ChemDraw, Avogadro) to achieve a low-energy conformation. This typically involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Receptor Preparation : The 3D crystal structure of the target protein (e.g., Src kinase, PDB ID: 3EL7) is downloaded from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and non-polar hydrogens are merged. The protein is then energy minimized using a suitable force field (e.g., CHARMm, AMBER).

Molecular Docking Simulation

-

Software : Commonly used software for molecular docking includes AutoDock, PyRx, Schrödinger Suite (Glide), and MOE.

-

Grid Box Generation : A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are crucial for guiding the docking simulation to the region of interest. For Src kinase, the grid box would encompass the ATP-binding pocket.

-

Docking Algorithm : A search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is employed to explore various conformations and orientations of this compound within the defined grid box.

-

Scoring Function : A scoring function is used to evaluate the binding affinity of each generated pose. The pose with the lowest binding energy is typically considered the most favorable.

Analysis and Validation of Docking Results

-

Interaction Analysis : The best-docked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. Visualization tools like PyMOL or Discovery Studio are used for this purpose.

-

Validation : The docking protocol can be validated by redocking a known co-crystallized ligand into the active site of the protein and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[1][2]

Signaling Pathway Analysis

In silico studies suggest that this compound exerts its effects by modulating key signaling pathways. One of the most prominent is the SRC/STAT3/MAPK pathway, which is crucial in cell proliferation, survival, and inflammation.

SRC/STAT3/MAPK Signaling Pathway

References

Liriodendrin: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of liriodendrin, a bioactive lignan diglucoside, in dimethyl sulfoxide (DMSO) and other common organic solvents. Furthermore, it details a standard experimental protocol for solubility determination and illustrates key biological signaling pathways modulated by this compound, offering a critical resource for preclinical research and development.

This compound Solubility Profile

Understanding the solubility of this compound is fundamental for the design of in vitro assays, formulation development, and pharmacokinetic studies. As a lignan diglucoside, its structure imparts a degree of polarity, influencing its behavior in various solvents. While precise quantitative values are sparsely reported in public literature, a qualitative and semi-quantitative profile has been established from extraction and bioassay methodologies.

Several studies report dissolving this compound in DMSO for cellular assays, indicating it is a suitable solvent for creating concentrated stock solutions[1]. Methanol and ethanol are commonly used for the extraction of this compound from plant materials, such as Liriodendron tulipifera and Sargentodoxa cuneata, which suggests good to moderate solubility in these polar protic solvents[2][3].

Table 1: Summary of this compound Solubility

| Solvent Class | Solvent Name | Type | Predicted Solubility | Rationale / Notes |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble | Commonly used as a vehicle for in vitro studies. A highly polar solvent capable of dissolving a wide range of compounds[1][4]. |

| Protic Polar | Methanol | Protic | Soluble / Moderately Soluble | Frequently used as an extraction solvent for this compound-containing plants[3][5]. |

| Ethanol | Protic | Soluble / Moderately Soluble | Used in ethanol-water mixtures for efficient plant extraction, indicating solubility[2][6]. | |

| Water | Protic | Sparingly Soluble | The presence of two glucose moieties confers some water solubility, but the aglycone backbone limits it. | |

| Intermediate Polarity | Ethyl Acetate | Aprotic | Sparingly to Poorly Soluble | Often used in solvent partitioning during purification; this compound may show limited solubility[5]. |

| Non-Polar | Hexane, Chloroform | Aprotic | Insoluble / Poorly Soluble | The high polarity of the glycosidic groups makes solubility in non-polar solvents unlikely[7]. |

Experimental Protocol for Solubility Determination

The equilibrium solubility of a compound is most reliably determined using the Saturation Shake-Flask Method . This technique measures the concentration of a solute in a saturated solution at a specific temperature.

2.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2.2 Methodology

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium[8].

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the undissolved solid, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes)[8].

-

Sample Collection: Carefully collect an aliquot of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles[8].

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of this compound in the saturated solution.

-

Construct a calibration curve from the standards to accurately quantify the concentration in the test sample.

-

-

Data Reporting: Express the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature[8].

Visualization of Experimental and Biological Pathways

3.1 Experimental Workflow: Shake-Flask Solubility Assay

The following diagram outlines the key steps of the shake-flask method for determining equilibrium solubility.

3.2 this compound's Role in Inflammatory Signaling

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. Research indicates that it can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and interfere with the SRC/STAT3/MAPK cascade, both of which are central to the inflammatory response.

3.2.1 Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. This compound has been shown to suppress this pathway, reducing the production of inflammatory mediators like IL-6 and TNF-α[2][9][10]. This inhibition can occur through the modulation of upstream kinases such as p38 MAPK and JNK[10][11][12].

Studies have revealed that this compound can protect against acute lung injury by attenuating the phosphorylation of SRC's downstream components, including JNK, P38, and STAT3[11]. This action disrupts the signaling cascade that leads to inflammation, highlighting this compound as a potential therapeutic agent for inflammatory diseases[10][11].

References

- 1. researchgate.net [researchgate.net]

- 2. Ethanol extract of Liriodendron tulipifera leaves displays anti-inflammatory activity by suppressing the Syk/Src/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Antioxidant, Antimicrobial, and Anti-Inflammatory Effects of Liriodendron chinense Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Evaluation of Sequentially extracted Leaf of Vernonia auriculifera Hiern (Rejicho) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Study on the protective effect and mechanism of this compound on radiation enteritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BIOCELL | Influence of this compound on NLRP3-Mediated Pyroptosis and Proinflammatory Pathways in Mice Experiencing Acute Respiratory Distress Syndrome Induced by Lipopolysaccharide [techscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory and Antioxidant Activities of Liriodendrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodendrin is a lignan found in various medicinal plants, including those of the Liriodendron and Acanthopanax genera. It has garnered significant interest in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the anti-inflammatory and antioxidant activities of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Anti-inflammatory Activities of this compound

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the downregulation of pro-inflammatory mediators and the inhibition of key signaling pathways implicated in the inflammatory response.

One important aspect of this compound's anti-inflammatory action is its potential in vivo transformation. Studies suggest that after oral administration, this compound may be hydrolyzed to its aglycone, syringaresinol, which exhibits more potent anti-inflammatory and antinociceptive effects[1]. Syringaresinol has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1].

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and its metabolite, syringaresinol.

| Model/Assay | Test Substance | Concentration/Dose | Effect | Reference |

| Carrageenan-induced paw edema in rats | This compound | 5, 10 mg/kg (p.o.) | Significant reduction in paw edema | [1] |

| Acetic acid-induced vascular permeability in mice | This compound | 5, 10 mg/kg (p.o.) | Significant inhibition of vascular permeability | [1] |

| LPS-stimulated RAW 264.7 macrophages | Syringaresinol | 25, 50, 100 μM | Inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production | [2] |

| LPS-induced peritonitis model | Liriodendron tulipifera extract | 50, 150 mg/kg (i.p.) | Significant amelioration of inflammation | [3] |

| HCl/EtOH-induced acute gastritis mouse model | Liriodendron tulipifera extract | 100, 150 mg/kg (p.o.) | Significant amelioration of inflammation | [3] |

| IgG immune complex-induced acute lung injury | This compound | Not specified | Reduced cytokine secretion (IL-1β, IL-6, TNF-α) | [4] |

Detailed Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.

-

Animals: Male Wistar rats (180-220 g) are typically used.

-

Procedure:

-

Animals are fasted for 12 hours before the experiment with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

This compound (e.g., 5 and 10 mg/kg) or a control vehicle is administered orally (p.o.).

-

After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

2. LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is used to study the cellular mechanisms of anti-inflammatory agents.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound or syringaresinol for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells.

-

After a 24-hour incubation period, the cell supernatant is collected to measure the levels of inflammatory mediators.

-

Nitric Oxide (NO) Measurement: NO production is assessed by measuring the accumulation of nitrite in the supernatant using the Griess reagent.

-

Cytokine Measurement (TNF-α, IL-6, IL-1β): The concentrations of pro-inflammatory cytokines in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and key proteins in signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK) via Western blotting.

-

Antioxidant Activities of this compound

This compound and extracts from Liriodendron species exhibit notable antioxidant properties, primarily through their ability to scavenge free radicals and reduce oxidative stress.

Quantitative Data on Antioxidant Effects

The antioxidant capacity of this compound and related compounds has been evaluated using various in vitro assays. The following table presents a summary of these findings.

| Assay | Test Substance | Concentration | Activity/IC50 | Reference |

| DPPH Radical Scavenging | Liriodendron tulipifera extract | Not specified | EC50: 289.68 µg/mL | [2] |

| ABTS Radical Scavenging | Liriodendron chinense leaf extract | Not specified | IC50: 618.60 μg/mL | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | Various compounds from L. tulipifera | 100 μM | Modest ferric reducing power observed for several compounds | [5] |

| Reducing Power Assay | Liriodendron chinense leaf extract | 50-800 µg/mL | Dose-dependent increase in reducing power | [1] |

Detailed Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents: DPPH solution (e.g., 0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

-

Procedure:

-

In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue/green ABTS radical cation.

-

Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound solutions, and a positive control (e.g., Trolox).

-

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

A specific volume of the test compound is mixed with the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

3. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), test compound solutions, and a standard (e.g., FeSO₄).

-

Procedure:

-

The FRAP reagent is freshly prepared and warmed to 37°C.

-

The test compound is added to the FRAP reagent.

-

The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

-

The absorbance of the resulting blue-colored complex is measured at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents.

-

Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory and antioxidant effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathways

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like iNOS and COX-2. This compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes. Some studies indicate that extracts of Liriodendron tulipifera can suppress the Syk/Src/NF-κB pathway[3][6].

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another crucial regulator of the inflammatory response. This compound has been found to inhibit the phosphorylation of p38 and JNK.[4] By doing so, it can downregulate the expression of inflammatory mediators. The SRC/STAT3/MAPK signaling pathway has also been implicated in the protective effects of this compound against acute lung injury[4].

-

PI3K/Akt Signaling Pathway: There is evidence to suggest that this compound may also modulate the PI3K/Akt signaling pathway, which is involved in cell survival and inflammation[7].

-

Sphingolipid Signaling Pathway: In a model of radiation enteritis, this compound was found to inhibit intestinal inflammation and apoptosis by modulating the sphingolipid pathway, specifically by reducing the expression of Cer, Cer1P, and S1P[5].

Antioxidant Signaling Pathway

-

Keap1-Nrf2 Signaling Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). While direct evidence for this compound as a potent activator of the Nrf2 pathway is still emerging, many natural polyphenolic compounds are known to activate this pathway[8][9][10]. The antioxidant effects of this compound may be, at least in part, mediated through the activation of the Keap1-Nrf2 pathway.

Signaling Pathway Diagrams (DOT Language)

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biofunctional Constituents from Liriodendron tulipifera with Antioxidants and Anti-Melanogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo anti-inflammatory and antinociceptive effects of this compound isolated from the stem bark of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]

- 10. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

Liriodendrin: A Traditional Chinese Medicine Constituent with Modern Pharmacological Significance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Liriodendrin, a lignan diglucoside, is a bioactive compound found in several plants utilized in Traditional Chinese Medicine (TCM). Historically, these plants have been used to treat a variety of ailments related to inflammation, pain, and microbial infections. This technical guide provides a comprehensive overview of the role of this compound in TCM, its demonstrated pharmacological effects, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, the therapeutic actions of herbs are described by their properties (natures and flavors) and the channels they enter. This compound is a key active constituent in several important TCM herbs, and its pharmacological activities align with the traditional uses of these plants.

Key Herbal Sources in TCM

-

Sargentodoxa cuneata (大血藤, Dà Xuè Téng): In TCM, Sargentodoxa cuneata is known for its ability to clear heat, resolve toxicity, invigorate the blood, and reduce swelling.[1][2] It is traditionally used to treat conditions such as appendicitis, dysmenorrhea, and rheumatic pain, which are often associated with inflammation and blood stasis from a TCM perspective.[2][3] The anti-inflammatory properties of this compound provide a scientific basis for these traditional applications.[2]

-

Acanthopanax senticosus (刺五加, Cì Wǔ Jiā): Also known as Siberian Ginseng, this herb is used in TCM to dispel wind-dampness, strengthen the sinews and bones, and augment the Qi.[4] It is often employed in the treatment of rheumatic arthralgia, fatigue, and weakness. The anti-inflammatory and analgesic effects of this compound contribute to the herb's efficacy in managing pain and inflammatory conditions.[5]

Pharmacological Effects of this compound

Modern pharmacological research has validated many of the traditional uses of this compound-containing plants, attributing these effects to the compound's potent anti-inflammatory, antioxidant, and anti-apoptotic properties.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects in various in vivo and in vitro models. It has been demonstrated to reduce paw edema in carrageenan-induced inflammatory models and decrease vascular permeability.[5] Furthermore, this compound has been found to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins.[5]

Antioxidant Effects

The antioxidant properties of this compound contribute to its protective effects against cellular damage. It has been shown to scavenge free radicals and reduce oxidative stress.[6] This activity is crucial in mitigating the pathogenesis of numerous inflammatory and neurodegenerative diseases.

Anti-apoptotic and Neuroprotective Roles

This compound has demonstrated the ability to inhibit apoptosis, or programmed cell death, in various cell types. This is particularly relevant to its neuroprotective effects. By modulating apoptotic pathways, this compound can protect neurons from damage and may offer therapeutic potential for neurodegenerative disorders.[7]

Molecular Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[7] It is suggested that this compound treatment can significantly reduce the phosphorylation of NF-κB, which is a critical step in its activation.[8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8]

Modulation of the Bcl-2/Bax/Caspase-3 Apoptotic Pathway

This compound influences the intrinsic apoptosis pathway by regulating the expression of the Bcl-2 family of proteins. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[8] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-3, a key executioner of apoptosis.[7][8]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. This compound is suggested to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This enhances the cell's ability to combat oxidative stress.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment | Dosage | Observed Effect | Reference |

| Acetic acid-induced vascular permeability in mice | This compound (p.o.) | 5 and 10 mg/kg/day | Significant inhibition of vascular permeability | [5] |

| Carrageenan-induced paw edema in rats | This compound (p.o.) | 5 and 10 mg/kg/day | Reduction in paw edema | [5] |

| Acetic acid-induced writhing test in mice | This compound | Dose-dependent | Inhibition of writhing response | [5] |

| Hot plate test in mice | This compound | Dose-dependent | Increased pain threshold | [5] |

Table 2: In Vitro Effects of this compound and its Metabolite

| Cell Line | Treatment | Concentration | Effect | Reference |

| LPS-stimulated Macrophages | Syringaresinol (hydrolysate of this compound) | Concentration-dependent | Inhibition of NO, PGE2, and TNF-α production | [5] |

| LPS-stimulated Macrophages | Syringaresinol | Concentration-dependent | Decreased expression of iNOS and COX-2 | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

In Vivo Anti-inflammatory and Analgesic Assays

-

Animals: Male ICR mice and Sprague-Dawley rats are commonly used.

-

Carrageenan-Induced Paw Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of rats. Paw volume is measured before and at various time points after injection using a plethysmometer. This compound is administered orally at specified doses prior to carrageenan injection.

-

Acetic Acid-Induced Vascular Permeability: Mice are injected intravenously with Evans blue dye. Acetic acid is then injected intraperitoneally. After a set time, the peritoneal fluid is collected, and the amount of dye that has leaked into the peritoneal cavity is quantified spectrophotometrically. This compound is administered orally prior to the acetic acid injection.

-

Acetic Acid-Induced Writhing Test: Mice are injected intraperitoneally with acetic acid. The number of writhes (a characteristic stretching behavior) is counted for a defined period. This compound is administered orally before the acetic acid injection.

-

Hot Plate Test: Mice are placed on a hot plate maintained at a constant temperature. The latency to a pain response (e.g., licking a paw or jumping) is recorded. This compound is administered orally prior to the test.

In Vitro Anti-inflammatory Assays

-

Cell Culture: Murine macrophage cell lines such as RAW 264.7 are commonly used.

-

LPS Stimulation: Cells are treated with Lipopolysaccharide (LPS) to induce an inflammatory response.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound or its metabolites before LPS stimulation.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis:

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB, iNOS, COX-2, Bcl-2, Bax, cleaved Caspase-3, Nrf2, HO-1).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

Conclusion

This compound, a key bioactive compound from several plants used in Traditional Chinese Medicine, demonstrates significant anti-inflammatory, antioxidant, and anti-apoptotic activities. Its mechanisms of action involve the modulation of critical signaling pathways, including NF-κB, Bcl-2/Bax/Caspase-3, and Nrf2. These scientifically validated pharmacological effects provide a molecular basis for the traditional uses of this compound-containing herbs in treating a variety of inflammatory and pain-related conditions. Further research into the clinical efficacy and safety of this compound is warranted to fully realize its therapeutic potential in modern medicine.

References

- 1. Ethanol extract of Liriodendron tulipifera leaves displays anti-inflammatory activity by suppressing the Syk/Src/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and bioactivity of Sargentodoxa cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant, Antimicrobial, and Anti-Inflammatory Effects of Liriodendron chinense Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the protective effect and mechanism of this compound on radiation enteritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Screening of Liriodendrin for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the preliminary evaluation of Liriodendrin's anticancer potential. This compound is a lignan glycoside found in various plants, including the American tulip tree (Liriodendron tulipifera). While research has highlighted its anti-inflammatory and antioxidant properties, its direct anticancer activities are an emerging area of investigation.[1] This guide synthesizes available data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development.

For a comprehensive understanding, this guide also includes data on related compounds isolated from Liriodendron tulipifera, such as the alkaloid Liriodenine, which has been more extensively studied for its cytotoxic effects and provides valuable mechanistic context.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic and antiproliferative effects of Liriodenine and other bioactive compounds isolated from Liriodendron tulipifera against various cancer cell lines. This data provides a baseline for assessing the potential efficacy of related compounds like this compound.

| Compound | Cancer Cell Line | Assay Type | Efficacy (IC50 / % Inhibition) | Citation |

| Liriodenine | A549 (Human Lung Adenocarcinoma) | Proliferation Assay | Suppressed proliferation (Dose- and time-dependent) | [2] |

| Liriodenine | CAOV-3 (Human Ovarian Cancer) | Apoptosis Assay | Induced apoptosis via mitochondrial pathway | [3] |

| Liriodenine | MCF-7 (Human Breast Cancer) | Cytotoxicity Assay | IC50: 33.31 µM | [3] |

| Liriodenine | HEp-2 (Human Laryngeal Carcinoma) | MTT Assay | Induced apoptosis and inhibited migration | [4] |

| (-)-anonaine | A375 (Human Melanoma) | MTT Assay | Significant inhibition at 100 µM | [5][6] |

| (-)-liridinine | A375 (Human Melanoma) | MTT Assay | Significant inhibition at 100 µM | [5][6] |

| Lysicamine | A375 (Human Melanoma) | MTT Assay | Significant inhibition at 100 µM | [5][6] |

| Epitulipinolide diepoxide | A375 (Human Melanoma) | MTT Assay | <20% cell viability at 100 µM | [5][7] |

Detailed Experimental Protocols

Reproducibility is critical in drug screening. The following sections provide detailed methodologies for key in vitro assays used to evaluate anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[8][9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[7]

-

Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and quantify their expression levels, which is essential for investigating the molecular mechanisms of drug action.[10]

Protocol:

-

Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

-